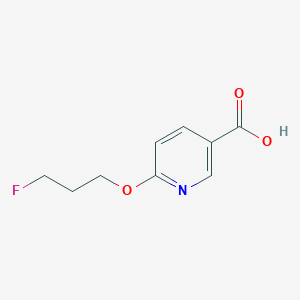

6-(3-Fluoropropoxy)nicotinic acid

Description

6-(3-Fluoropropoxy)nicotinic acid is a fluorinated derivative of nicotinic acid (vitamin B3), where a 3-fluoropropoxy group is substituted at the 6-position of the pyridine ring. This structural modification aims to enhance pharmacokinetic properties, such as metabolic stability and receptor binding affinity, compared to the parent compound. Nicotinic acid and its analogs are clinically significant for their dual role in managing hyperphosphatemia in dialysis patients and modulating lipid profiles (e.g., increasing HDL cholesterol and reducing triglycerides) .

Properties

Molecular Formula |

C9H10FNO3 |

|---|---|

Molecular Weight |

199.18 g/mol |

IUPAC Name |

6-(3-fluoropropoxy)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H10FNO3/c10-4-1-5-14-8-3-2-7(6-11-8)9(12)13/h2-3,6H,1,4-5H2,(H,12,13) |

InChI Key |

ABRNYQDYZQBPBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)OCCCF |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 6-(3-Fluoropropoxy)nicotinic acid and its analogs:

Key Observations :

Pharmacological Efficacy

Phosphorus-Lowering Effects

Nicotinic acid and its analogs reduce serum phosphorus levels in dialysis patients by inhibiting sodium-dependent phosphate transporters in the intestine . In meta-analyses, nicotinic acid derivatives significantly reduced serum phosphorus after 4–8 weeks of treatment (Standardized Mean Difference [SMD]: 0.68–1.05, p < 0.001) .

Lipid-Modulating Effects

Nicotinic acid increases HDL cholesterol (+63%) and lowers triglycerides (-26%) via activation of the GPR109A receptor . Fluorinated derivatives may retain this activity but with variable potency. For example, 6-(Trifluoromethoxy)nicotinic acid’s electron-withdrawing group could alter receptor binding kinetics, requiring dose optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.